molecular formula C17H10Cl4N2O2S B4776430 (2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE

(2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE

Cat. No.: B4776430
M. Wt: 448.1 g/mol
InChI Key: LVRKZBDBLRVNNE-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE: is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions.

    Coupling with Acryloyl Chloride: The chlorinated benzothiazole is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction of the acrylamide moiety can yield the corresponding amine.

    Substitution: The chlorine atoms on the benzothiazole and phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Functionalized benzothiazole and phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be used in the synthesis of advanced materials such as polymers and nanocomposites.

Biology

    Antimicrobial Agents: The compound exhibits potential antimicrobial activity against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Drug Development: The compound’s structural features make it a potential candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

    Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: The compound may be used in the development of agrochemicals such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of (2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-HYDROXYPHENYL)ACRYLAMIDE
  • (2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-ETHOXYPHENYL)ACRYLAMIDE

Uniqueness

The uniqueness of (2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms and a methoxy group enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

(E)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl4N2O2S/c1-25-16-8(6-9(18)7-11(16)20)2-5-13(24)22-17-23-15-12(26-17)4-3-10(19)14(15)21/h2-7H,1H3,(H,22,23,24)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRKZBDBLRVNNE-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE
Reactant of Route 2
Reactant of Route 2
(2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE
Reactant of Route 3
Reactant of Route 3
(2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE
Reactant of Route 4
Reactant of Route 4
(2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE
Reactant of Route 5
Reactant of Route 5
(2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE
Reactant of Route 6
Reactant of Route 6
(2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE

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